8-Chloro-3-fluoro-1,7-naphthyridine

Description

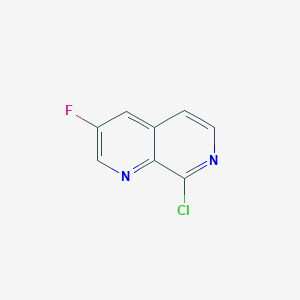

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4ClFN2 |

|---|---|

Molecular Weight |

182.58 g/mol |

IUPAC Name |

8-chloro-3-fluoro-1,7-naphthyridine |

InChI |

InChI=1S/C8H4ClFN2/c9-8-7-5(1-2-11-8)3-6(10)4-12-7/h1-4H |

InChI Key |

JLOVMHHMTDUVTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=NC=C(C=C21)F)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 8 Chloro 3 Fluoro 1,7 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic and heteroaromatic rings. The presence of two nitrogen atoms in the 1,7-naphthyridine (B1217170) core renders the ring system electron-poor and thus susceptible to nucleophilic attack. The reactivity of the two halogen substituents, the chloro group at position 8 and the fluoro group at position 3, is dictated by the electronic environment of their respective positions.

Reactivity at the 8-Chloro Position

While specific studies on 8-Chloro-3-fluoro-1,7-naphthyridine are limited, the reactivity of the 8-chloro position in related 1,7-naphthyridine systems suggests that it is a viable site for SNAr reactions.

Reactivity at the 3-Fluoro Position

The fluoro substituent at the 3-position is also on an electron-deficient ring. In many SNAr reactions, fluoride (B91410) is a better leaving group than chloride due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. The rate-determining step in SNAr is typically the formation of the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom, accelerating this step.

Competitive Substitution Pathways and Selectivity Control

The presence of two different halogen atoms at positions 3 and 8 raises the question of competitive substitution and selectivity. The relative reactivity of the C-Cl and C-F bonds in SNAr reactions is not always straightforward and can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

In many cases, the C-F bond is more labile than the C-Cl bond in SNAr reactions. However, the position of the halogen on the naphthyridine ring plays a crucial role. The 8-position is directly adjacent to a nitrogen atom, which provides strong activation for nucleophilic attack. The 3-position is further removed from the nitrogen atoms of the second ring. Therefore, it is plausible that nucleophilic attack could occur preferentially at the 8-position despite the general trend of F being a better leaving group in some SNAr reactions.

Control of selectivity can potentially be achieved by carefully choosing the reaction conditions. For instance, hard nucleophiles might favor attack at the more electrophilic carbon, while softer nucleophiles might show different selectivity. Temperature can also be a tool to control selectivity, as the activation energies for substitution at the two positions are likely to be different.

Organometallic Cross-Coupling Transformations

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro and fluoro substituents on the 1,7-naphthyridine ring can both participate in these transformations, although the reactivity of C-Cl bonds is generally higher than that of C-F bonds in common cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of aryl halides. The chloro group at the 8-position is an excellent handle for such transformations.

A specific example of a palladium-catalyzed cross-coupling reaction involving this compound is documented in a patent for the synthesis of BACE inhibitors. google.com In this instance, a Buchwald-Hartwig amination type reaction was performed.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Intermediate B-9 (an amine) | Pd2(dba)3 | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Cesium Carbonate | DMF | N-(3-fluoro-1,7-naphthyridin-8-yl) derivative |

While this is a specific example of a C-N coupling, the reactivity of the 8-chloro position suggests that other palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings should also be feasible.

Suzuki Coupling: The reaction of this compound with boronic acids or esters in the presence of a palladium catalyst and a base would lead to the formation of a C-C bond at the 8-position.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl group at the 8-position.

Heck Coupling: The reaction with alkenes in the presence of a palladium catalyst and a base would result in the formation of a new C-C bond with the introduction of a vinyl group.

The C-F bond at the 3-position is generally less reactive in palladium-catalyzed cross-coupling reactions and would likely remain intact under standard conditions, allowing for selective functionalization of the 8-position.

Other Transition Metal-Catalyzed Processes

Besides palladium, other transition metals like copper and nickel are also widely used in cross-coupling reactions.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are particularly effective for the formation of C-N, C-O, and C-S bonds. It is conceivable that this compound could undergo amination or etherification at the 8-position using a copper catalyst, often under milder conditions than traditional SNAr reactions.

Nickel-Catalyzed Reactions: Nickel catalysts are known to be effective for the cross-coupling of aryl chlorides and can also activate C-F bonds under certain conditions. This opens up the possibility of functionalizing both the 8-chloro and 3-fluoro positions, potentially with different selectivity profiles compared to palladium catalysis. For instance, a nickel catalyst might be used to selectively couple at the 8-position, or under more forcing conditions, to activate the C-F bond at the 3-position.

Electrophilic Aromatic Substitution on the 1,7-Naphthyridine Nucleus

The 1,7-naphthyridine core is generally resistant to electrophilic aromatic substitution. The two nitrogen atoms in the bicyclic system significantly reduce the electron density of the aromatic rings, making them less susceptible to attack by electrophiles. This deactivating effect is further intensified by the presence of the electron-withdrawing chloro and fluoro substituents in this compound.

In analogous halo-substituted aromatic systems, such as haloarenes, electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions are known to occur, albeit under harsher conditions than for unsubstituted benzene. rsc.org The halogen atom, despite its electron-withdrawing inductive effect, can direct incoming electrophiles to the ortho and para positions through resonance. rsc.org However, for this compound, the combined deactivating effects of the two nitrogen atoms and two halogen atoms make electrophilic aromatic substitution exceptionally challenging.

Table 1: General Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Potential Products (Illustrative) |

| Nitration | HNO₃, H₂SO₄ | Nitro-8-chloro-3-fluoro-1,7-naphthyridine |

| Halogenation | Br₂, FeBr₃ | Bromo-8-chloro-3-fluoro-1,7-naphthyridine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-8-chloro-3-fluoro-1,7-naphthyridine |

Note: The positions of substitution on the this compound ring would depend on the complex interplay of the directing effects of the nitrogen atoms and the halogen substituents, and would require specific experimental determination.

Oxidation and Reduction Chemistry of the Heterocyclic System

Oxidation:

The nitrogen atoms in the 1,7-naphthyridine ring are susceptible to oxidation, typically leading to the formation of N-oxides. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. rsc.orgorganic-chemistry.org The oxidation of one or both nitrogen atoms can significantly alter the electronic properties and subsequent reactivity of the molecule. For instance, the oxidation of a 2-methyl-6-phenylbenzo[c] acs.orgthieme-connect.denaphthyridine derivative with hydrogen peroxide in acetic acid has been shown to yield the corresponding N-oxide. nsc.ru

The formation of N-oxides can also facilitate other reactions. For example, in some heterocyclic systems, the N-oxide can be a precursor for the introduction of other functional groups.

Reduction:

The reduction of the 1,7-naphthyridine ring system can be achieved through catalytic hydrogenation. This process typically leads to the saturation of one or both of the pyridine (B92270) rings, yielding tetrahydro- or decahydro-naphthyridine derivatives. The specific product obtained depends on the catalyst, solvent, and reaction conditions. For instance, the reduction of chloronaphthyridines to the parent naphthyridine has been achieved through methods like treatment with hydrazine (B178648) hydrate (B1144303) followed by metal-catalyzed removal of the hydrazino group or by direct hydrogenation. thieme-connect.de

The selective reduction of one ring over the other in this compound would be a synthetic challenge, influenced by the substitution pattern.

Table 2: General Oxidation and Reduction Reactions

| Reaction Type | Reagents | Potential Products (Illustrative) |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound-N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Tetrahydro-8-chloro-3-fluoro-1,7-naphthyridine |

Derivatization at Nitrogen Atoms of the Naphthyridine Ring

The lone pair of electrons on the nitrogen atoms of the 1,7-naphthyridine ring allows for derivatization, most commonly through alkylation reactions. The reaction of a nitrogen heterocycle with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. In the case of this compound, with two nitrogen atoms, mono- or di-alkylation could potentially occur.

Studies on related benzo[c] acs.orgthieme-connect.denaphthyridine systems have shown that alkylation with reagents like methyl iodide or dimethyl sulfate (B86663) proceeds at the nitrogen atoms. nsc.ru The regioselectivity of alkylation in this compound would be influenced by the electronic environment around each nitrogen atom.

Table 3: General N-Derivatization Reactions

| Reaction Type | Reagents | Potential Products (Illustrative) |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-8-chloro-3-fluoro-1,7-naphthyridinium halide |

Side-Chain Functionalization and Modification (if applicable to specific derivatives)

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 8-Chloro-3-fluoro-1,7-naphthyridine, the expected molecular formula is C₈H₄ClFN₂. The theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis, likely employing techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a protonated molecule [M+H]⁺. The experimentally measured m/z value for this ion would then be compared to the calculated exact mass to confirm the elemental composition. The presence of chlorine would be further indicated by the characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the M peak (due to the ³⁵Cl isotope).

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₈H₄ClFN₂

| Ion | Calculated m/z |

| [M+H]⁺ | 183.0120 |

| [M+Na]⁺ | 204.9939 |

Note: These values are predictions and would require experimental verification.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of this compound.

Elucidation of Proton (¹H) and Carbon (¹³C) Environments

¹H NMR: The proton NMR spectrum would be expected to show signals for the four aromatic protons on the naphthyridine ring system. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the fluorine atom. The protons on the pyridine (B92270) ring containing the chlorine will be distinct from those on the pyridine ring with the fluorine. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (doublets, triplets, or doublets of doublets), which would be instrumental in assigning the signals to specific positions on the ring.

¹³C NMR: The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms of the naphthyridine core. The chemical shifts of the carbons would be significantly affected by the attached heteroatoms and substituents. The carbon atom bonded to the chlorine (C-8) would exhibit a chemical shift influenced by the halogen's inductive effect. The carbon attached to the fluorine (C-3) would show a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. Other carbons would also exhibit smaller two- and three-bond couplings to fluorine.

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Characterization

¹⁹F NMR spectroscopy is highly specific for observing fluorine environments. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with nearby protons (typically three-bond ³JHF couplings), providing further confirmation of the fluorine's position at C-3.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would allow for the tracing of the proton connectivity within each of the pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, providing a powerful tool for assigning the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and between the two pyridine rings of the naphthyridine core. For instance, correlations from the proton at C-2 to C-4 and C-8a, and from the proton at C-4 to C-2 and C-5 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. For a planar molecule like this compound, NOESY can help to confirm assignments by showing correlations between protons on the same ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| 2 | ~8.7 | ~150 (d) |

| 3 | - | ~155 (d, ¹JCF ≈ 250 Hz) |

| 4 | ~7.8 | ~115 (d) |

| 4a | - | ~148 |

| 5 | ~7.6 | ~122 |

| 6 | ~8.5 | ~138 |

| 8 | - | ~152 |

| 8a | - | ~120 |

Note: These are estimated chemical shifts and coupling constants (d = doublet). Actual values would require experimental measurement.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and can be used to identify the presence of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic absorptions for the C=C and C=N stretching vibrations of the aromatic naphthyridine ring in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations would appear above 3000 cm⁻¹. The C-Cl and C-F stretching vibrations would be observed in the fingerprint region, typically below 1200 cm⁻¹. The C-F stretch is usually a strong absorption in the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C/C=N Stretch | 1600-1400 |

| C-F Stretch | 1250-1000 |

| C-Cl Stretch | 850-550 |

Note: These are general ranges and the exact frequencies would be determined experimentally.

X-ray Diffraction Crystallography for Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of the connectivity and the planar nature of the naphthyridine ring system. The analysis would provide precise measurements of the C-C, C-N, C-Cl, and C-F bond lengths, as well as the bond angles within the bicyclic system. Furthermore, the crystallographic data would reveal how the molecules pack in the crystal lattice, highlighting any intermolecular interactions such as π-π stacking or halogen bonding, which can influence the physical properties of the material. Based on the structures of related naphthyridine compounds, a planar or near-planar molecular geometry would be anticipated. nih.govresearchgate.net

Chromatographic Methods for Purity Analysis and Reaction Monitoring

The synthesis of complex heterocyclic molecules like This compound often involves multi-step reactions that can generate a variety of impurities, including starting materials, intermediates, and by-products. Chromatographic methods provide the necessary resolution and sensitivity to separate and quantify these components, ensuring the final product meets stringent purity requirements. Furthermore, real-time or at-line monitoring of reaction progress by chromatography allows for the optimization of reaction conditions, leading to improved yields and purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its more advanced counterpart, UPLC, are the most widely employed techniques for the analysis of non-volatile and thermally labile compounds like This compound . These methods offer high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis.

The development of a robust HPLC or UPLC method for This compound would typically involve the optimization of several key parameters to achieve optimal separation of the main peak from any potential impurities. Reversed-phase chromatography is the most common mode used for such analyses.

Key Methodological Considerations:

Stationary Phase: A C18 (octadecylsilane) column is a standard choice for the separation of relatively non-polar to moderately polar compounds. For halogenated aromatic compounds, where unique selectivity is sometimes required to separate closely related isomers or impurities, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer alternative pi-pi and dipole-dipole interactions, enhancing resolution.

Mobile Phase: A mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (typically acetonitrile (B52724) or methanol) is commonly used. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good peak shape in a reasonable timeframe. The pH of the aqueous phase is a critical parameter that can be adjusted to control the retention time of ionizable impurities.

Detection: Ultraviolet (UV) detection is standard, with the wavelength selected based on the UV absorbance maxima of This compound . A photodiode array (PDA) detector is particularly useful as it can provide spectral information for peak purity assessment and impurity identification. For more comprehensive analysis and structural confirmation, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the definitive technique.

The primary application of HPLC and UPLC is in the determination of the purity of the final product and the monitoring of the progress of the synthesis. By taking small aliquots from the reaction mixture at various time points, the consumption of starting materials and the formation of the product and any intermediates can be tracked. This data is crucial for determining the optimal reaction time and conditions.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Table 2: Representative UPLC Method for High-Throughput Reaction Monitoring

| Parameter | Condition |

| Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 3 min |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | PDA and ESI-MS |

| Injection Volume | 1 µL |

Gas Chromatography (GC) for Volatile Derivatives

While This compound itself is not sufficiently volatile for direct GC analysis without high temperatures that could cause degradation, GC can be a powerful tool for the analysis of more volatile precursors or for certain impurities. For the analysis of the target compound by GC, a derivatization step to increase its volatility and thermal stability would be necessary.

A potential derivatization strategy could involve the reduction of the pyridine rings or the formation of a less polar complex. However, such approaches are less common than direct analysis by HPLC or UPLC due to the added complexity of the derivatization reaction.

GC is more frequently applied in the analysis of volatile organic solvents that may be present as residual impurities from the synthesis and purification processes. Headspace GC is the standard technique for this purpose.

For the analysis of potential volatile N-heterocyclic impurities, a GC method would typically employ a capillary column with a polar stationary phase to achieve good separation.

Table 3: Hypothetical GC-MS Conditions for the Analysis of a Volatile Derivative of this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min hold) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-450 amu |

Computational Chemistry and Theoretical Investigations of 8 Chloro 3 Fluoro 1,7 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules like 8-chloro-3-fluoro-1,7-naphthyridine. DFT methods are used to investigate the electron density and, from it, derive various molecular properties. For a molecule with both chloro and fluoro substituents on a naphthyridine core, DFT calculations can elucidate the influence of these electronegative atoms on the aromatic system. Studies on related halogenated compounds have shown that DFT is a robust method for predicting geometric parameters and electronic properties. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic or basic character, while the LUMO signifies its ability to accept electrons, reflecting its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich regions of the naphthyridine ring system, while the LUMO would likely be influenced by the electron-withdrawing chloro and fluoro groups. The analysis of the HOMO and LUMO compositions can predict the most probable sites for electrophilic and nucleophilic attack, respectively. youtube.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.75 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.10 | Energy difference indicating stability |

Note: The values presented in this table are hypothetical and serve as an illustrative example of what could be obtained from DFT calculations.

An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. researchgate.netscispace.com The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

In this compound, the nitrogen atoms of the naphthyridine rings are expected to be regions of negative potential due to their lone pairs of electrons. nih.gov Conversely, the hydrogen atoms attached to the ring and the areas around the electron-withdrawing chlorine and fluorine atoms would likely exhibit a positive potential. The ESP map provides a clear picture of where the molecule might engage in hydrogen bonding or other non-covalent interactions. rsc.org

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry allows for the detailed exploration of potential reaction pathways and the characterization of transition states. By mapping the potential energy surface of a reaction, chemists can predict the most likely mechanism, calculate activation barriers, and identify intermediates. For this compound, this could involve modeling its behavior in substitution reactions, where one of the halogens is replaced, or in reactions involving the nitrogen atoms.

FMO theory is also applicable here, as the interaction between the HOMO of a nucleophile and the LUMO of the electrophilic this compound can be modeled to understand the initial steps of a reaction. nih.gov For instance, in a nucleophilic aromatic substitution, the LUMO's shape and location would indicate the most favorable site for the nucleophile to attack.

Conformational Analysis and Molecular Dynamics Simulations

While the 1,7-naphthyridine (B1217170) core is a rigid bicyclic system, conformational analysis can still be relevant, particularly if the molecule is part of a larger, more flexible structure. Molecular dynamics (MD) simulations can provide insights into the molecule's behavior over time at a given temperature. These simulations model the atomic motions of the system, offering a dynamic picture of its conformational landscape. For a relatively rigid molecule like this compound, MD simulations could be used to study its interactions with solvent molecules or a biological receptor, revealing how it adapts its orientation in different environments. Studies on other biaryl systems have shown that even subtle conformational changes can be critical for their properties. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated. The introduction of a chlorine atom is known to induce changes in the electronic environment, causing shifts in the signals of nearby protons in ¹H NMR spectra. Similarly, the fluorine atom would have a significant effect on both the ¹H and ¹³C NMR spectra.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) |

| H-2 | 8.90 |

| H-4 | 7.85 |

| H-5 | 8.20 |

| H-6 | 7.95 |

Note: These are hypothetical values for illustrative purposes. Actual chemical shifts would be determined through specific DFT calculations and are highly dependent on the computational method and basis set used.

In Silico Screening and Virtual Ligand Design

The 1,7-naphthyridine scaffold is of significant interest in medicinal chemistry and has been identified as a core structure in various biologically active compounds, including kinase inhibitors. nih.govacs.org Computational methods such as in silico screening and virtual ligand design are pivotal in this area. nih.gov These techniques allow for the rapid assessment of large libraries of compounds for their potential to bind to a biological target, such as an enzyme or receptor.

For this compound, molecular docking studies could be performed to predict its binding mode and affinity to a specific protein target. researchgate.net The chlorine and fluorine atoms could play crucial roles in forming specific interactions, such as halogen bonds, with the protein's active site. Such in silico studies help prioritize which derivatives of a lead compound should be synthesized and tested, thereby accelerating the drug discovery process. nih.gov

Structure Activity Relationship Sar Studies and Mechanistic Biological Research Perspectives on Halogenated Naphthyridines

General Overview of Naphthyridine Derivatives as Biologically Active Scaffolds

Naphthyridines are a class of heterocyclic aromatic compounds composed of two fused pyridine (B92270) rings. nih.govnih.gov The positioning of the two nitrogen atoms within this bicyclic system gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.govnih.gov These scaffolds, found in both natural products and synthetic compounds, are recognized as "privileged structures" in medicinal chemistry due to their wide spectrum of biological activities. nih.govmdpi.comnih.gov

Historically, the 1,8-naphthyridine (B1210474) isomer has been the most extensively studied, largely due to the discovery of nalidixic acid in 1962, which was introduced as an antibacterial agent. nih.govnih.gov This paved the way for the development of numerous synthetic 1,8-naphthyridine derivatives with a broad range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic properties. researchgate.netresearchgate.net

While less explored, other naphthyridine isomers have also demonstrated significant biological potential. Natural and synthetic derivatives of 1,5-, 1,6-, and 2,7-naphthyridines have been reported to possess diverse pharmacological effects. nih.govnih.govbenthamdirect.com Specifically, the 1,7-naphthyridine (B1217170) core has emerged as a promising scaffold. For instance, Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid isolated from the plant Leuconotis griffithii, has shown potent antiproliferative activity against several colon cancer cell lines. nih.gov Furthermore, synthetic 1,7-naphthyridine derivatives have been investigated for their utility as anti-inflammatory agents and for their effects on the circulatory system. google.com This diverse bioactivity across the naphthyridine family underscores the value of these scaffolds in the design of novel therapeutic agents.

Rational Design Principles for Halogenated 1,7-Naphthyridines in Biological Contexts

The rational design of novel therapeutic agents often involves the strategic modification of known biologically active scaffolds to enhance potency, selectivity, and pharmacokinetic properties. The halogenation of the 1,7-naphthyridine ring system is a key design principle rooted in established medicinal chemistry strategies.

One primary design approach is molecular hybridization , which involves combining distinct pharmacophores—the essential molecular features responsible for a drug's biological activity—into a single molecule. rsc.org For 1,7-naphthyridines, this could mean incorporating halogen atoms, which are known to be critical for the activity of other bioactive molecules, onto the core scaffold. This strategy aims to create a new chemical entity with potentially synergistic or novel biological effects.

Another principle is the targeted modification of lead compounds. For example, the design of novel 1,7- and 2,7-naphthyridine derivatives as potent and specific inhibitors of phosphodiesterase 5 (PDE5) was achieved by introducing a nitrogen atom into the phenyl ring of a previously reported isoquinolinone inhibitor. nih.gov This subtle structural change led to a new class of highly effective inhibitors.

The introduction of halogens, such as chlorine and fluorine, is a deliberate tactic to modulate the electronic and steric properties of the molecule. This can influence how the compound interacts with its biological target. For instance, in the 1,8-naphthyridine series, the introduction of a fluorine atom was a critical step in developing potent fluoroquinolone antibiotics like enoxacin (B1671340). nih.gov Similarly, the strategic placement of chloro and fluoro groups on a 1,8-naphthyridine core has been shown to yield compounds with significant anti-inflammatory and cytotoxic potential. documentsdelivered.com While direct studies on 8-Chloro-3-fluoro-1,7-naphthyridine are limited, the design rationale is based on the hypothesis that the specific placement of these halogens on the 1,7-naphthyridine scaffold will confer unique biological activities, warranting its synthesis and evaluation.

Influence of Chloro and Fluoro Substituents on Molecular Recognition and Biological Interactions

The introduction of chlorine and fluorine atoms onto the 1,7-naphthyridine scaffold is expected to significantly influence its interaction with biological targets. Halogens modify a molecule's physicochemical properties, such as its size, lipophilicity, and electronic distribution, which are critical for molecular recognition.

Fluorine , being the most electronegative element, can form strong carbon-fluorine bonds, which often enhances the metabolic stability of a compound. Its small size means it can often replace a hydrogen atom without causing significant steric hindrance. The strong electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, which can be crucial for forming hydrogen bonds or other interactions with a biological target. In the context of the 1,8-naphthyridine-based fluoroquinolone antibiotics, the fluorine atom at the C-6 position is known to be important for their potent inhibition of bacterial DNA gyrase. nih.gov

Chlorine is larger and less electronegative than fluorine but is also a strong electron-withdrawing group. Its presence can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. The chloro group can also participate in halogen bonding, a type of noncovalent interaction with electron-rich atoms in a protein's binding pocket, thereby enhancing binding affinity. Studies on other naphthyridine series have highlighted the positive impact of chloro-substitution. For example, a 4-chloro substituent on a phenyl ring attached to a 1,8-naphthyridine was found to be crucial for its antibacterial and antifungal activities. nih.gov Furthermore, a 7-chloro-6-fluoro-1,8-naphthyridine derivative demonstrated potent anti-inflammatory and cytotoxic effects, indicating a potentially synergistic role of the two halogens. researchgate.netdocumentsdelivered.com

For the specific compound this compound, the combination of these two halogens at distinct positions on the 1,7-naphthyridine core is anticipated to create a unique electronic and steric profile, leading to novel interactions with enzymes and receptors.

Preclinical Investigations into Molecular Mechanisms and Targets of Naphthyridine Derivatives

Preclinical research has identified several key molecular mechanisms through which naphthyridine derivatives exert their biological effects. These investigations provide a framework for understanding the potential therapeutic applications of novel compounds like this compound.

A primary mechanism of action for many naphthyridine derivatives is the inhibition of critical enzymes.

Topoisomerases and DNA Gyrase: The antibacterial activity of the 1,8-naphthyridine-based quinolone antibiotics is famously attributed to their inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govwikipedia.org These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. For instance, nalidixic acid selectively blocks the A subunit of DNA gyrase, while fluoroquinolone derivatives like enoxacin and trovafloxacin (B114552) inhibit both DNA gyrase and topoisomerase IV. nih.govnih.gov

Protein Kinases: Naphthyridine scaffolds have been successfully developed as protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer and inflammation. Notably, derivatives of 1,7-naphthyridine have been designed as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory pathways. researchgate.net Other research has focused on the inhibition of vascular endothelial growth factor receptor 3 (VEGFR-3) by 1,8-naphthyridone derivatives for potential use in treating diseases like arthrosis. google.com

Other Enzymes and Receptors: The versatility of the naphthyridine scaffold extends to other enzyme families. For example, 1,7- and 2,7-naphthyridine derivatives have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme relevant to erectile dysfunction. nih.gov Additionally, 2,7-naphthyridinium salts have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in the treatment of Alzheimer's disease. nih.gov In the realm of receptor modulation, 1,8-naphthyridine derivatives have been rationally designed as highly selective agonists for the cannabinoid-2 (CB2) receptor, which is involved in pain and inflammation. ebi.ac.uk

| Naphthyridine Isomer | Derivative Class | Enzyme/Receptor Target | Therapeutic Area | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine | Quinolones (e.g., Nalidixic Acid, Enoxacin) | DNA Gyrase, Topoisomerase IV | Antibacterial | nih.govwikipedia.orgnih.gov |

| 1,7-Naphthyridine | N-oxides | p38 MAP Kinase | Anti-inflammatory | researchgate.net |

| 1,7-Naphthyridine | General Derivatives | Phosphodiesterase 5 (PDE5) | Erectile Dysfunction | nih.gov |

| 1,8-Naphthyridine | Carboxamides | Cannabinoid-2 (CB2) Receptor | Pain, Inflammation | ebi.ac.uk |

| 2,7-Naphthyridine | Hydroxy-naphthyridinium salts | AChE, BChE | Alzheimer's Disease | nih.gov |

Beyond direct enzyme inhibition, naphthyridine derivatives can modulate complex biological pathways.

Anti-Infective Potentiation: Certain 1,8-naphthyridine derivatives have been shown to enhance the efficacy of existing antibiotics against multi-drug resistant bacteria, suggesting a role in overcoming resistance mechanisms. mdpi.com

Anti-Inflammatory Mechanisms: The anti-inflammatory properties of naphthyridines are often linked to their ability to suppress key inflammatory signaling pathways. For example, a 7-chloro-6-fluoro-1,8-naphthyridine derivative was found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in response to lipopolysaccharide (LPS) stimulation. researchgate.netdocumentsdelivered.com Other derivatives have demonstrated a strong inhibitory effect on the production of nitric oxide (NO), another important mediator of inflammation. nih.gov

Anticancer Pathways: The anticancer activity of some naphthyridines is linked to their ability to interfere with cell proliferation and survival pathways. The 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to inhibit the WNT signaling pathway, which is often hyperactive in colon cancer, and to induce cell cycle arrest at the G0/G1 phase, thereby preventing cancer cell division. nih.gov

| Biological Effect | Naphthyridine Derivative | Mechanism/Pathway | Reference |

|---|---|---|---|

| Anti-inflammatory | 7-Chloro-6-fluoro-1,8-naphthyridine derivative | Inhibition of TNF-α, IL-1β, and IL-6 secretion | researchgate.netdocumentsdelivered.com |

| Anticancer | Bisleuconothine A (1,7-naphthyridine alkaloid) | Inhibition of WNT signaling pathway; G0/G1 cell cycle arrest | nih.gov |

| Anti-inflammatory | Canthin-6-one derivatives (1,5-naphthyridine) | Inhibition of LPS-induced nitric oxide (NO) production | nih.gov |

The molecular targets of naphthyridines can also include fundamental cellular components like nucleic acids.

Interaction with DNA and RNA: As mentioned, the primary mechanism for many antibacterial naphthyridines is the disruption of DNA replication by targeting enzymes that interact with DNA. nih.gov However, some naphthyridine derivatives can interact directly with DNA. Pyrazolo-naphthyridine compounds have been shown to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov This interaction can cause DNA damage and trigger apoptosis, or programmed cell death, in cancer cells. nih.gov Furthermore, research into dimers of 2-amino-1,8-naphthyridine has revealed that these molecules can bind to both DNA and RNA, highlighting the potential to develop naphthyridine-based therapeutics that target RNA, a previously underexplored area. nih.gov

The diverse mechanisms of action and the wide range of biological targets underscore the significant potential of the naphthyridine scaffold in medicinal chemistry. The specific substitution pattern of this compound suggests that it could exhibit novel activities through one or more of these established mechanisms, making it a compelling candidate for future investigation.

In Vitro Experimental Models for Mechanistic Elucidation (e.g., cell-free systems, cell-based assays focusing on molecular events)

The mechanistic elucidation of halogenated naphthyridines, including this compound, relies heavily on a variety of in vitro experimental models. These models range from simple cell-free systems to more complex cell-based assays, each providing unique insights into the molecular events underlying their biological activities.

Cell-Free Systems: These systems are instrumental in identifying direct molecular targets of a compound, devoid of the complexities of cellular uptake, metabolism, and efflux. For halogenated naphthyridines, key cell-free assays would include:

Enzyme Inhibition Assays: Many biologically active naphthyridines function by inhibiting specific enzymes. For instance, derivatives of 1,8-naphthyridine have been identified as inhibitors of bacterial enoyl-ACP reductases (FabI and FabK). mdpi.com Cell-free assays using purified enzymes are crucial to determine the inhibitory concentration (IC50) and to understand the kinetics of inhibition.

Receptor Binding Assays: If a naphthyridine derivative is hypothesized to act on a specific receptor, radioligand binding assays can be employed to determine its binding affinity and specificity.

DNA Intercalation/Gyrase Assays: Given that some quinolone and naphthyridine derivatives target bacterial DNA gyrase, in vitro assays with purified DNA and DNA gyrase can reveal if a compound intercalates into DNA or inhibits its supercoiling and relaxation functions. mdpi.com

Cell-Based Assays: These assays provide a more physiologically relevant context to study the effects of a compound on cellular processes. For this compound, a tiered approach using various cell-based models would be appropriate:

Cytotoxicity Assays: A primary assessment involves determining the cytotoxic potential of the compound against a panel of cell lines. This is often done using assays like the MTT, XTT, or LDH release assays. For example, derivatives of 1,8-naphthyridine-3-carboxamide have demonstrated high cytotoxicity against various cancer cell lines. documentsdelivered.com

Target-Specific Cellular Assays: Once a potential target is identified from cell-free screens, cell-based assays can validate this interaction within a cellular environment. This could involve reporter gene assays to measure the modulation of a specific signaling pathway or Western blotting to assess the phosphorylation status of a target kinase.

Inflammatory Cytokine and Nitric Oxide (NO) Production Assays: In the context of anti-inflammatory activity, cell-based models are critical. For instance, the 1,8-naphthyridine derivative C-34 was shown to inhibit the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-treated mouse dendritic cells, murine splenocytes, and human THP-1 cells. documentsdelivered.com

Colony-Forming Unit (CFU) Assays: To assess the impact on hematopoietic progenitor cells, CFU-GM assays are utilized. The sensitivity of human and murine CFU-GM populations to the naphthyridine derivative C-34 was evaluated to understand its potential effects on bone marrow. documentsdelivered.com

Antimicrobial Susceptibility Testing: For antimicrobial applications, the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi is determined using broth microdilution methods. mdpi.com

The table below summarizes some of the in vitro models used for analogous halogenated naphthyridines, which could be applied to study this compound.

| Assay Type | Model System | Endpoint Measured | Compound Class Studied | Reference |

| Cytotoxicity | Cancer Cell Lines | Cell Viability (e.g., MTT assay) | 1,8-Naphthyridine-3-carboxamides | documentsdelivered.com |

| Cytokine Secretion | Murine Dendritic Cells, Splenocytes, THP-1 Cells | Levels of TNF-α, IL-1β, IL-6 | 1,8-Naphthyridine-3-carboxamides | documentsdelivered.com |

| Bone Marrow Toxicity | Human and Murine CFU-GM | Colony Formation | 1,8-Naphthyridine-3-carboxamides | documentsdelivered.com |

| Antileishmanial Activity | THP-1 Cells | Parasite Viability (pEC50) | 8-Hydroxy Naphthyridines | nih.gov |

| Antimicrobial Activity | Various Bacterial Strains | Minimum Inhibitory Concentration (MIC) | 2-Chloro-1,8-naphthyridine-3-carbaldyhyde | mdpi.com |

| Enzyme Inhibition | Purified FabI and FabK | Inhibitory Concentration (IC50) | Naphthyridin-2-one derivatives | mdpi.com |

Comparative SAR Studies with Other Halogenated Naphthyridine Isomers and Analogues

The biological activity of halogenated naphthyridines is profoundly influenced by the nature and position of the halogen substituents on the naphthyridine core. Comparative Structure-Activity Relationship (SAR) studies are therefore essential to understand the contribution of each halogen and to design more potent and selective molecules.

The SAR for this compound can be contextualized by comparing it with other halogenated isomers and analogues. Key points of comparison would include:

Position of Halogens: The location of the chlorine and fluorine atoms on the 1,7-naphthyridine ring is critical. For instance, in the 1,8-naphthyridine series, moving the fluorine atom from C-6 to other positions, or replacing it altogether, has been shown to significantly impact cytotoxic activity. researchgate.net A comparative study of this compound with its isomers, such as 7-Chloro-3-fluoro-1,8-naphthyridine, would be highly informative.

Nature of Halogen: The type of halogen (F, Cl, Br, I) at a specific position can drastically alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. Generally, the high electronegativity and small size of fluorine can lead to unique interactions and metabolic stability.

Substituents at Other Positions: The groups at other positions on the naphthyridine ring play a crucial role in modulating activity. For example, in the 1,8-naphthyridine series, aminopyrrolidine derivatives at the C-7 position showed more potent cytotoxic activity than other amines. researchgate.net

The table below presents a hypothetical comparative SAR analysis for different halogenated naphthyridine scaffolds, highlighting key structural modifications and their potential impact on biological activity based on findings from related series.

| Compound/Series | Core Isomer | Halogenation Pattern | Other Key Substituents | Observed/Potential Impact on Activity | Reference |

| 1,8-Naphthyridine Series | 1,8-Naphthyridine | 6-Fluoro | 7-(Aminopyrrolidinyl) | Potent cytotoxic activity. The 6-unsubstituted analogue was even more potent. | researchgate.net |

| 1,8-Naphthyridine Series | 1,8-Naphthyridine | 5-Chloro or 5-Trifluoromethyl | 7-Substituted | Decreased cytotoxic activity compared to the 5-unsubstituted analogue. | researchgate.net |

| 8-Hydroxy Naphthyridines | 1,6-Naphthyridine (B1220473) | None | 8-Hydroxy | Removal or methylation of the 8-hydroxyl group led to a loss of antileishmanial activity. | nih.govacs.org |

| 1,8-Naphthyridin-2-amines | 1,8-Naphthyridine | 5-Chloro | N-3-diaryl | Modulated antibiotic activity against multi-resistant bacteria. | nih.gov |

| 1,8-Naphthyridine Derivatives | 1,8-Naphthyridine | 7-Chloro-6-fluoro | N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | Potent anti-inflammatory and cytotoxic properties. | documentsdelivered.com |

These comparative studies underscore the intricate relationship between the fine-tuned placement of halogens and other substituents on the naphthyridine scaffold and the resulting biological profile. For this compound, its unique halogenation pattern on the 1,7-naphthyridine core suggests a distinct electronic and steric profile that warrants dedicated investigation to fully elucidate its therapeutic potential.

Future Research Directions and Emerging Applications

Design and Synthesis of Advanced Derivatives of 8-Chloro-3-fluoro-1,7-naphthyridine with Tuned Properties

The future development of this compound hinges on the ability to synthesize a diverse library of derivatives with fine-tuned properties. The existing chloro and fluoro groups are not merely passive substituents; they are crucial for modulating the molecule's reactivity and biological interactions. The chlorine atom at the 8-position is a versatile synthetic handle, amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the systematic exploration of the chemical space around the naphthyridine core.

Future synthetic strategies will likely focus on:

Molecular Hybridization: This approach involves combining the this compound core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. For instance, integrating this scaffold with moieties known to target specific enzymes or receptors could lead to next-generation drug candidates. rsc.org

Functionalization of the Fluoro-substituted Ring: While the chlorine atom is a common site for modification, the pyridine (B92270) ring containing the fluorine atom can also be functionalized. The fluorine atom itself influences the acidity of adjacent protons, potentially enabling selective metallation and subsequent reaction with electrophiles.

Derivatization through Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the naphthyridine ring system, enhanced by the halo substituents, facilitates SNAr reactions. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, at the chloro-position, creating a wide array of derivatives with diverse physicochemical properties.

A hypothetical synthetic scheme for derivatization is presented below, illustrating potential modifications to tune properties like solubility, cell permeability, and target affinity.

| Starting Material | Reaction Type | Reagent Example | Potential Derivative Class | Desired Property Change |

| This compound | Suzuki Coupling | Arylboronic acid | 8-Aryl-3-fluoro-1,7-naphthyridines | Modulate target binding, improve metabolic stability |

| This compound | Buchwald-Hartwig Amination | Piperazine | 8-(Piperazin-1-yl)-3-fluoro-1,7-naphthyridines | Enhance aqueous solubility, introduce new vector for further substitution |

| This compound | Sonogashira Coupling | Terminal alkyne | 8-Alkynyl-3-fluoro-1,7-naphthyridines | Create rigid linkers, precursors for further cyclization |

| This compound | Nucleophilic Substitution | Sodium methoxide | 8-Methoxy-3-fluoro-1,7-naphthyridine | Alter electronic properties and hydrogen bonding capacity |

Exploration of Novel Biological Targets Beyond Current Paradigms

While naphthyridine derivatives have a well-established history as antibacterial agents that target DNA gyrase and topoisomerase, the future for this compound lies in exploring targets beyond this traditional paradigm. mdpi.comnih.gov The unique electronic and structural features of this scaffold make it a candidate for inhibiting a wide range of enzymes and receptors implicated in other diseases.

Emerging areas of biological exploration include:

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Naphthyridine-based inhibitors of Casein Kinase 2 (CK2) have been developed, demonstrating the scaffold's suitability for fitting into ATP-binding pockets. researchgate.netresearchgate.net Derivatives of this compound could be designed to target other kinases involved in oncology, such as EGFR, VEGFR, or CDKs.

Targeting Protozoan Parasites: Visceral leishmaniasis, caused by Leishmania parasites, is a neglected tropical disease with a pressing need for new treatments. An 8-hydroxynaphthyridine was identified as a starting point for developing antileishmanial compounds. This suggests that derivatives of this compound could be explored for activity against a variety of parasitic diseases.

Central Nervous System (CNS) Targets: Some naphthyridine derivatives have been investigated for treating neurological disorders, including Alzheimer's disease. ekb.eg By modifying the scaffold to optimize properties like blood-brain barrier penetration, novel derivatives could be developed to target CNS receptors, such as opioid or serotonin (B10506) receptors, or enzymes implicated in neurodegeneration. nih.gov

WNT Signaling Pathway Inhibition: The WNT signaling pathway is fundamental in embryonic development and is often aberrantly activated in cancers. A naturally occurring 1,7-naphthyridine (B1217170) alkaloid, Bisleuconothine A, was found to inhibit this pathway, highlighting a novel anticancer mechanism for this scaffold. nih.gov This provides a strong rationale for screening this compound derivatives for similar activity.

Integration of Machine Learning and AI in Naphthyridine Research and Design

The development of novel this compound derivatives can be significantly accelerated by integrating machine learning (ML) and artificial intelligence (AI). nih.govnih.gov These computational tools can analyze vast datasets to predict the properties of virtual compounds, prioritize synthetic targets, and uncover complex structure-activity relationships (SAR). mdpi.comatomwise.com

Key applications of AI in this context include:

Predictive Modeling (QSAR): ML models, such as support vector machines and deep neural networks, can be trained on existing data from other naphthyridine series to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comyoutube.com These models can predict the biological activity, toxicity, and pharmacokinetic profiles of newly designed this compound derivatives before they are synthesized, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the this compound core as a fixed scaffold, these models can suggest novel substitutions and functional groups optimized for binding to a specific biological target.

Synthesis Prediction: Retrosynthesis algorithms powered by AI can help chemists devise the most efficient synthetic routes to target derivatives. This can be particularly useful for complex molecules and for identifying more sustainable or cost-effective pathways.

| AI/ML Application | Input Data | Predicted Output | Potential Impact on Research |

| QSAR Modeling | Chemical structures and known biological activities of related naphthyridines | Bioactivity, ADMET properties of virtual derivatives | Prioritize synthesis of most promising compounds |

| Generative Design | This compound scaffold and target protein structure | Novel derivative structures with high predicted binding affinity | Discover non-obvious candidates with improved potency |

| Synthesis Planning | Target derivative structure | Step-by-step reaction pathways | Optimize synthetic routes for efficiency and sustainability |

| Image Analysis | High-content screening images | Cellular phenotypes, compound effects | Automate and quantify analysis of biological assays |

Development of Robust and Sustainable Synthetic Methodologies

The advancement of this compound research is also dependent on the development of efficient, scalable, and environmentally friendly synthetic methods. Traditional multi-step syntheses often involve harsh reagents, toxic solvents, and costly metal catalysts. acs.org Future research will increasingly focus on "green chemistry" principles.

Promising sustainable approaches for naphthyridine synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents. derpharmachemica.com This technique has been successfully applied to the synthesis of various naphthyridine isomers. derpharmachemica.com

Reactions in Green Solvents: Replacing conventional organic solvents with water or other benign alternatives is a key goal of green chemistry. The Friedländer reaction, a classic method for synthesizing quinolines and naphthyridines, has been successfully performed in water using a biocompatible ionic liquid as a catalyst. acs.orgrsc.org

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which improves atom economy and reduces waste. A green MCR for synthesizing 1,8-naphthyridines in an aqueous solution using a reusable magnetic catalyst has been reported, showcasing a highly efficient and sustainable strategy. nih.gov

Heterogeneous Catalysis: Using solid-supported or reusable catalysts simplifies product purification, as the catalyst can be easily removed by filtration. This avoids contamination of the final product and allows the catalyst to be recycled, reducing cost and waste. nih.gov

Application of this compound in Materials Science or Chemical Biology Probes

Beyond its therapeutic potential, the this compound scaffold is a valuable platform for creating functional molecules for materials science and chemical biology.

Chemical Biology Probes: A chemical probe is a small molecule used to study and manipulate biological systems. Potent and selective inhibitors are essential tools for validating biological targets. Naphthyridine-based inhibitors have been developed as exquisitely selective chemical probes for Casein Kinase 2 (CK2), enabling researchers to study the specific roles of this enzyme in cell signaling. researchgate.netresearchgate.net By attaching a reporter tag (e.g., a fluorophore or biotin) to a derivative of this compound, researchers could create probes to visualize a target enzyme within living cells or to identify its binding partners. Bioorthogonal "turn-on" probes, which become fluorescent only after reacting with their target, represent an advanced application of this concept. nih.gov

Fluorescent Materials: The rigid, planar structure of the naphthyridine ring system is conducive to creating fluorescent compounds. Certain 1,6-naphthyridine (B1220473) derivatives have been shown to possess powerful fluorescence properties, including large Stokes shifts and high quantum yields, making them suitable for use as luminescent devices in materials science or as fluorescent labels in biological imaging. rsc.org The electronic properties of this compound could be tuned through derivatization to develop novel fluorophores with specific emission wavelengths for advanced applications.

Synthetic Receptors: Some functionalized naphthyridines have been explored as binding units in the design of synthetic receptors capable of recognizing and binding to specific molecules. ekb.eg This opens up possibilities in sensing, catalysis, and molecular recognition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.